3-Azido-1-(cyclopropylmethyl)azetidine
Overview
Description
“3-Azido-1-(cyclopropylmethyl)azetidine” is a type of azetidine, a class of organic compounds that are immensely reactive . Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .
Molecular Structure Analysis
Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .
Chemical Reactions Analysis
The thermal behaviors of “this compound” have been investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that “this compound” has a low melting temperature at 78 °C .
Physical and Chemical Properties Analysis
“this compound” has a low melting temperature at 78 °C . The final mass loss of “this compound” under atmospheric pressure is 88.2% . Compared to TNAZ, the replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point, and the thermal decomposition temperature .
Scientific Research Applications
Anti-HIV Therapy
The development and application of "3-Azido-1-(cyclopropylmethyl)azetidine" derivatives, particularly in the context of anti-HIV therapy, are significant. These compounds, including AZT (Zidovudine) and its prodrugs, demonstrate efficacy in reducing the incidence of opportunistic infections and improving survival rates among AIDS patients. The strategic modification of AZT to improve its pharmacological properties, such as reduced toxicity and enhanced efficacy, underscores the compound's relevance in antiretroviral therapy. The prodrug strategy enriches chemistry, biology, and medicine with new knowledge and structures, illustrating the compound's pivotal role in the ongoing battle against HIV/AIDS (Khandazhinskaya, Matyugina, & Shirokova, 2010).
Pharmacophore in Multi-Target-Directed Ligands
The application of "this compound" as a pharmacophore in the development of Multi-Target-Directed Ligands (MTDLs) for AIDS therapy represents another critical research area. By incorporating the pharmacophore into various compounds, researchers have been able to develop treatments targeting different stages of the HIV-1 replication cycle. This strategy exemplifies the compound's utility in creating co-drugs with enhanced cell permeability, offering a promising avenue for the development of novel antiretrovirals (Bianco et al., 2022).
Epigenetic Modulation in Cancer Therapy
Beyond its applications in anti-HIV therapy, "this compound" derivatives, particularly azacitidine and decitabine, have marked a new era in therapeutic epigenetic modulation, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Azacitidine, as a DNA methyltransferase inhibitor, has demonstrated significant efficacy in prolonging survival and improving patient outcomes in MDS and AML, highlighting the compound's impact on epigenetic therapy approaches (O'Dwyer & Maslak, 2008).
Mechanism of Action
Target of Action
Azetidines, in general, are known to be important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines are known for their unique reactivity driven by a considerable ring strain . This allows for unique interactions with their targets and can trigger specific changes under appropriate reaction conditions .
Biochemical Pathways
Azetidines are often used as motifs in drug discovery, polymerization, and chiral templates, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine, have been studied, showing a low melting temperature at 78 °c .
Result of Action
The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine, have been studied, showing that the strength of the nitro group decreases faster than that of the azide group during the heating process .
Action Environment
The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine, have been studied, showing that it has a low melting temperature at 78 °c .
Future Directions
Properties
IUPAC Name |
3-azido-1-(cyclopropylmethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-10-9-7-4-11(5-7)3-6-1-2-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRDWAELVQMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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